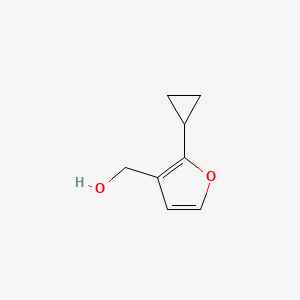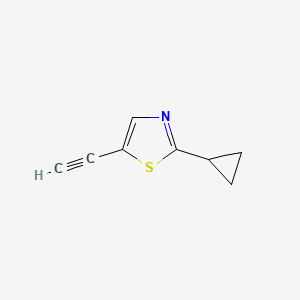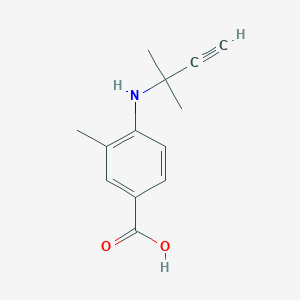
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide is a compound that belongs to the pyrazole family. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide typically involves the reaction of 4-chloro-1H-pyrazole with appropriate amines and other reagents under controlled conditions. The specific synthetic route may vary, but a common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones or other suitable precursors.
Chlorination: Introduction of the chlorine atom at the desired position on the pyrazole ring.
Amidation: Reaction of the chlorinated pyrazole with 2-methyl-2-(propylamino)propanamide under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The amide group can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction reactions may lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile
- 3-(4-Chloro-1H-pyrazol-1-yl)pentanenitrile
- 4,5-Dihydro-1H-pyrazole derivatives
Uniqueness
3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a chlorinated position and an amide group makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H17ClN4O |
|---|---|
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
3-(4-chloropyrazol-1-yl)-2-methyl-2-(propylamino)propanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-3-4-13-10(2,9(12)16)7-15-6-8(11)5-14-15/h5-6,13H,3-4,7H2,1-2H3,(H2,12,16) |
Clé InChI |
MKRBNRSKYMVLTL-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)(CN1C=C(C=N1)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)
![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)









